molecular formula C15H15ClN2S2 B2943388 N-benzyl-4-(4-methylthiophen-2-yl)thiazol-2-amine hydrochloride CAS No. 2034364-83-3

N-benzyl-4-(4-methylthiophen-2-yl)thiazol-2-amine hydrochloride

Cat. No.: B2943388
CAS No.: 2034364-83-3
M. Wt: 322.87
InChI Key: RQEFTOGTAUUHIT-UHFFFAOYSA-N
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Description

N-benzyl-4-(4-methylthiophen-2-yl)thiazol-2-amine hydrochloride is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a benzyl group, a methylthiophenyl group, and a thiazole ring, making it a unique and potentially bioactive molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(4-methylthiophen-2-yl)thiazol-2-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(4-methylthiophen-2-yl)thiazol-2-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-benzyl-4-(4-methylthiophen-2-yl)thiazol-2-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-4-(4-methylthiophen-2-yl)thiazol-2-amine hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-4-(4-methylthiophen-2-yl)thiazol-2-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl and methylthiophenyl groups enhances its potential as a bioactive molecule, making it a valuable compound for research and development .

Properties

IUPAC Name

N-benzyl-4-(4-methylthiophen-2-yl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2S2.ClH/c1-11-7-14(18-9-11)13-10-19-15(17-13)16-8-12-5-3-2-4-6-12;/h2-7,9-10H,8H2,1H3,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQEFTOGTAUUHIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C2=CSC(=N2)NCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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